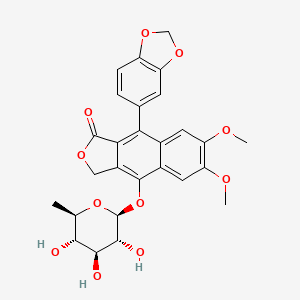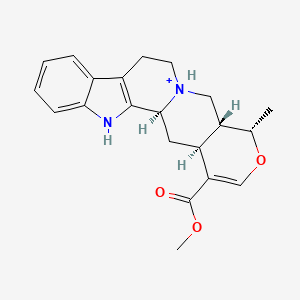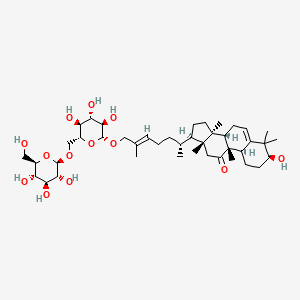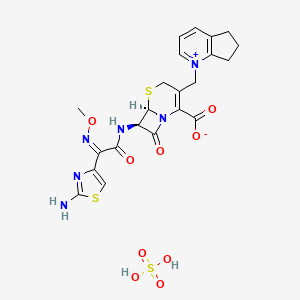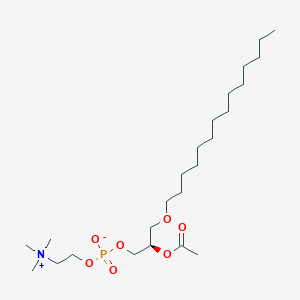
1-Tetradecyl-2-acetyl-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tetradecyl-2-acetyl-sn-glycero-3-phosphocholine is a 2-acetyl-1-alkyl-sn-glycero-3-phosphocholine in which the alkyl group is specified as tetradecyl.
Aplicaciones Científicas De Investigación
Enzymatic Synthesis and Biological Activity
1-Tetradecyl-2-acetyl-sn-glycero-3-phosphocholine, a derivative of choline plasmalogens, has been studied for its potent biological activities, including antihypertensive properties and potent platelet-activating effects. Research has shown that microsomal preparations from rat spleen can synthesize this compound through an acetyl-CoA transferase reaction. The enzyme involved appears distinct from those transferring long-chain fatty acids to glycerolipids, indicating a unique biosynthetic pathway (Wykle, Malone, & Snyder, 1980).
Chemo-Enzymatic Synthesis
Another study focused on the chemo-enzymatic synthesis of 1-Tetradecyl-2-acetyl-sn-glycero-3-phosphocholine and its analogs, highlighting their role as blood platelet-activating ether lipid analogues. The synthesis was achieved through a multi-step process involving epichlorohydrin and subsequent reactions, showing the versatility and potential for large-scale production of these compounds (Vijeeta et al., 2014).
Substrate Specificity and Metabolism
The substrate specificity of 1-Tetradecyl-2-acetyl-sn-glycero-3-phosphocholine in metabolic pathways has been a subject of interest. A study revealed that after the removal of the acetyl group at the sn-2 position, the resulting product can be further metabolized by enzymes in the liver and spleen of rats, suggesting a complex metabolic fate for this compound (Lee, Blank, Fitzgerald, & Snyder, 1981).
Acetylhydrolase Activity
The acetylhydrolase responsible for hydrolyzing the acetate moiety of 1-Tetradecyl-2-acetyl-sn-glycero-3-phosphocholine has been identified and characterized. This enzyme plays a significant role in the catabolism of this phospholipid, as its activity was detected in various tissues, with the kidney showing the highest specific activity. The study provided insights into the enzyme's properties and its role in regulating the biological activity of the compound (Blank, Lee, Fitzgerald, & Snyder, 1981).
Acetylcholine-like Effects
Interestingly, 1-Tetradecyl-2-acetyl-sn-glycero-3-phosphocholine and its analogues have shown acetylcholine-like effects in exocrine secretory glands, indicating a potential role in stimulating glandular activities. This resemblance to acetylcholine suggests a possible interaction with plasma membrane receptors (Söling, Eibl, & Fest, 1984).
Hypotensive Activity
The hypotensive activity of this compound has been demonstrated in spontaneously hypertensive rats, indicating its potential application in the study and treatment of hypertension (Masugi, Ogihara, Otsuka, Saeki, & Kumahara, 1982).
Propiedades
Nombre del producto |
1-Tetradecyl-2-acetyl-sn-glycero-3-phosphocholine |
|---|---|
Fórmula molecular |
C24H50NO7P |
Peso molecular |
495.6 g/mol |
Nombre IUPAC |
[(2R)-2-acetyloxy-3-tetradecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C24H50NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-19-29-21-24(32-23(2)26)22-31-33(27,28)30-20-18-25(3,4)5/h24H,6-22H2,1-5H3/t24-/m1/s1 |
Clave InChI |
HEALIQQDEGDSLS-XMMPIXPASA-N |
SMILES isomérico |
CCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
SMILES canónico |
CCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



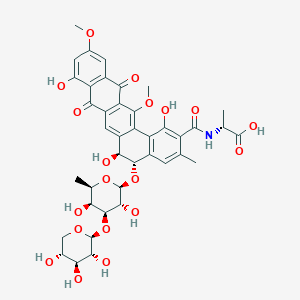
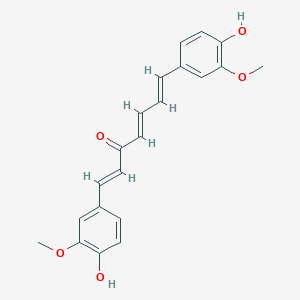
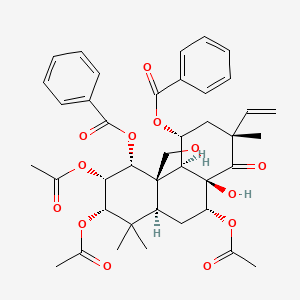
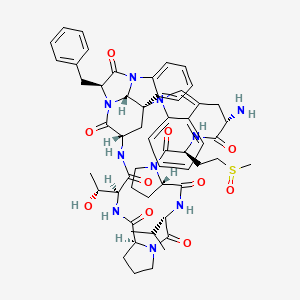
![1-[(2E,4E)-2,4-dodecadienoyl]pyrrolidine](/img/structure/B1249941.png)
![(S)-1-[2-((5S,7S)-3-hydroxy-adamantan-1-ylamino)-acetyl]-pyrrolidine-2-carbonitrile](/img/structure/B1249944.png)
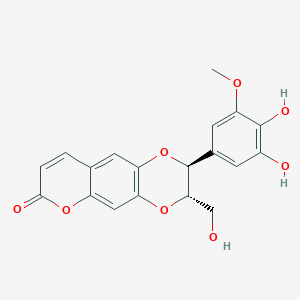
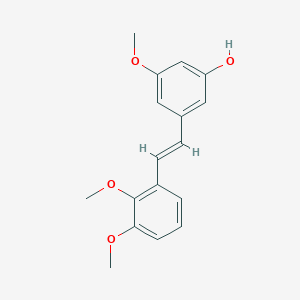
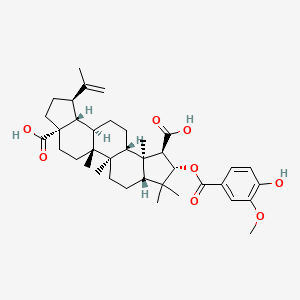
![4-hydroxy-5-[2-[(E)-3-hydroxyprop-1-enyl]-4-methylphenyl]-3-methylhexan-2-one](/img/structure/B1249952.png)
